
Fmoc-D-Pro(4-N3)-OH (2R,4S)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-Pro(4-N3)-OH (2R,4S) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. Fmoc-D-Pro(4-N3)-OH (2R,4S) is a modified form of proline that has an azide group attached to its fourth carbon atom. This modification allows for the compound to be used in a variety of applications, including chemical synthesis, biochemical research, and drug discovery.
Wissenschaftliche Forschungsanwendungen
1. Analytical Methodologies
A study by Lopez, Alvarez, Miranda Ordieres, & Blanco (1996) developed a reversed-phase liquid chromatographic method using 9-fluorenylmethylchloroformate (FMOC) for the determination of dimethylamine in groundwater. This method shows the application of FMOC in environmental analysis.
2. Peptide Synthesis
Larsen et al. (1993) explored the solid-phase synthesis of peptides using Fmoc as the N-α-protecting group. They found that the deprotection of Fmoc by standard methods could be quantitatively followed, highlighting the role of Fmoc in peptide synthesis. Read more.
3. Hydrogel Formation and Nanotechnology
Roy & Banerjee (2011) demonstrated that N-Terminally Fmoc protected amino acid, Fmoc-Phe-OH, forms a stable hydrogel which can be used to prepare and stabilize fluorescent silver nanoclusters, indicating its application in nanotechnology. Learn more.
4. Functional Materials Fabrication
Tao, Levin, Adler-Abramovich, & Gazit (2016) reviewed the self-organization of Fmoc-modified amino acids and short peptides, emphasizing their applications in cell cultivation, optical, drug delivery, and therapeutic properties. This underscores the broad applicability of Fmoc-modified compounds in material science. Read the review.
5. Molecular Imprinting Techniques
Scorrano, Mergola, Del Sole, & Vasapollo (2011) conducted a study on Fmoc-3-nitrotyrosine molecularly imprinted polymers, exploring the influence of functional monomers on the efficiency of imprinting, highlighting its application in molecular recognition and sensing. Learn more.
6. Application in Solid Phase Peptide Synthesis
Fields & Noble (2009) discussed the advances in Fmoc solid-phase peptide synthesis, including its applications in the synthesis of biologically active peptides and small proteins, demonstrating its significant role in bioorganic chemistry. Read more.
Eigenschaften
IUPAC Name |
(2R,4S)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPXMBBEYJTPNX-KPZWWZAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

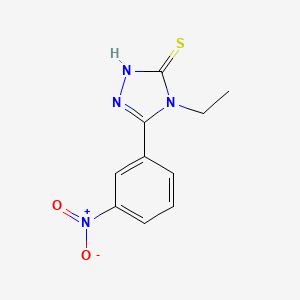
![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide](/img/structure/B2931094.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2931096.png)
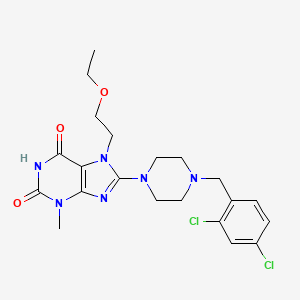
![6-(4-Ethoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2931099.png)

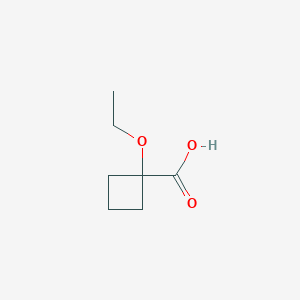
![4-(tert-butyl)-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2931106.png)
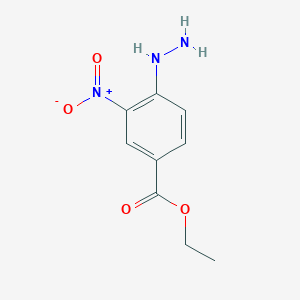
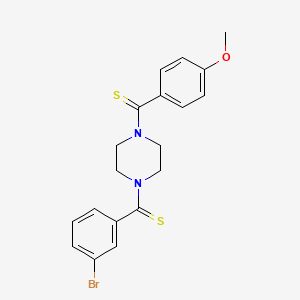
![2-(methylsulfanyl)-N-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2931112.png)
![[4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate](/img/no-structure.png)
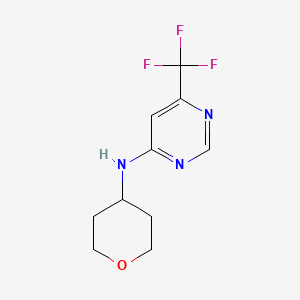
![N-(4-methoxyphenyl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B2931116.png)